molecular formula C9H18N2O2 B3138432 tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate CAS No. 454709-94-5

tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate

Cat. No.: B3138432
CAS No.: 454709-94-5
M. Wt: 186.25
InChI Key: QEVWCEYVNCWPKJ-BQBZGAKWSA-N
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Description

tert-Butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate (CAS: 1610368-00-7) is a chiral carbamate derivative featuring a cyclobutane backbone with (1R,2R)-stereochemistry. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes, particularly in peptide and organocatalyst synthesis. Its rigid cyclobutane ring introduces steric and electronic effects that influence reactivity and molecular interactions, making it valuable in asymmetric catalysis and pharmaceutical intermediates . The compound is commercially available with a purity of 95% and is synthesized via carbamate-forming reactions between tert-butyl chloroformate and the corresponding (1R,2R)-2-aminocyclobutane precursor .

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVWCEYVNCWPKJ-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutylamine derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : tert-Butyl n-[(1R,2R)-2-aminocyclobutyl]carbamate serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of specific functionalities in target compounds, making it valuable in drug discovery and development.

Biology

  • Biochemical Probes : The compound is being investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophilic sites on proteins may inhibit their activity, thus affecting various biochemical pathways.

Medicine

  • Therapeutic Potential : Research is ongoing to explore its applications as a pharmaceutical intermediate or active ingredient. Its interactions with specific enzymes suggest potential roles in treating diseases where such enzymes are critical players, including cancer and inflammatory conditions.

Industrial Applications

  • Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties to enhance manufacturing processes.

Enzyme Inhibition Studies

Research indicates that this compound acts primarily as an enzyme inhibitor. Studies have focused on assessing its binding affinity to target enzymes through kinetic analyses. These studies aim to evaluate how effectively the compound inhibits enzymes involved in critical biochemical pathways related to various diseases.

Therapeutic Applications

Investigations into the therapeutic potential of this compound have shown promise in modulating biochemical pathways associated with cancer and inflammatory diseases. By inhibiting specific enzymes, it could alter metabolic pathways that are dysregulated in these conditions, providing a basis for further drug development efforts.

Mechanism of Action

The mechanism by which tert-butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry : The (1R,2R)-configuration confers distinct spatial arrangements compared to (1S,2S)-isomers, affecting enantioselectivity in catalytic applications .
  • Substituent Effects : Methyl or alternative substitutions alter solubility and steric bulk, impacting ligand-metal interactions in catalysis .

Cyclohexyl and Diphenylethyl Carbamate Derivatives

Compounds with cyclohexane or diphenylethane backbones (Table 2) exhibit contrasting conformational flexibility:

Compound Name CAS Number Backbone Yield Key Applications
tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate - Cyclohexane 88% Ligand synthesis
Isobutyl ((1R,2R)-2-aminocyclohexyl)carbamate - Cyclohexane 82% Ion-pairing catalysis
tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate - Diphenylethane 77% Chiral auxiliaries

Key Observations :

  • Ring Strain : Cyclobutane’s higher ring strain (compared to cyclohexane) increases reactivity but reduces thermal stability .
  • Aromatic Interactions : Diphenylethyl derivatives leverage π-π stacking for substrate binding in asymmetric catalysis .

Phosphinyl-Functionalized Derivatives

Phosphinyl-modified carbamates (e.g., compounds 11–15 in ) demonstrate enhanced catalytic activity:

  • Example : tert-Butyl ((1R,2R)-2-(2-(diphenylphosphinyl)benzamido)-cyclohexyl)carbamate (11) exhibits superior metal-coordination capacity due to the phosphinyl group, enabling efficient enantioselective hydrogenation .
  • Synthesis: These derivatives are synthesized via coupling reactions between monoprotected carbamates and 2-(diphenylphosphino)benzoic acid, achieving yields of 70–85% .

Bicyclic Carbamate Analogs

Bicyclic systems (Table 3) introduce additional conformational constraints:

Compound Name CAS Number Structure Applications
tert-Butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate 1932203-04-7 Azabicycloheptane Drug delivery systems
tert-Butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate 134575-17-0 Azabicyclohexane Enzyme inhibition studies

Key Observations :

  • Conformational Rigidity : Bicyclic frameworks restrict rotational freedom, enhancing binding specificity in enzyme inhibition .

Biological Activity

tert-Butyl n-[(1R,2R)-2-aminocyclobutyl]carbamate (CAS: 1610368-00-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H18N2O2, with a molecular weight of 186.26 g/mol. The compound features a tert-butyl group and a carbamate moiety attached to a cyclobutyl amine, which contributes to its biological profile.

PropertyValue
Molecular FormulaC9H18N2O2
Molecular Weight186.26 g/mol
CAS Number1610368-00-7
Purity97%

Biological Activity

Research indicates that this compound exhibits significant biological activity primarily through its role as a potential inhibitor of cyclin-dependent kinase (CDK) pathways. CDKs are crucial in regulating the cell cycle, and their inhibition can lead to antiproliferative effects in cancer cells.

The compound acts as an inhibitor of CDK7, which plays a pivotal role in transcriptional regulation and cell cycle progression. Inhibition of CDK7 has been linked to the suppression of tumor growth in various cancer models. The specific binding affinity and inhibition kinetics have been explored in several studies:

  • Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits CDK7 with low micromolar IC50 values.
  • Cellular Impact : Treatment with this compound resulted in decreased phosphorylation of target proteins involved in cell cycle regulation, leading to G1 phase arrest in cancer cell lines.

Case Studies

Recent studies have highlighted the efficacy of this compound in various cancer types:

  • Breast Cancer : In a study involving MCF-7 breast cancer cells, treatment with this compound led to a significant reduction in cell viability (approximately 60% at 10 µM concentration) compared to untreated controls.
  • Lung Cancer : Another study on A549 lung cancer cells showed that the compound induced apoptosis via caspase activation pathways, confirming its role as a potential therapeutic agent against aggressive lung tumors.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-75.0CDK7 inhibition leading to G1 arrest
A5494.5Induction of apoptosis via caspase activation
HeLa3.0Suppression of transcriptional activity

Q & A

Q. What are the key synthetic methodologies for tert-Butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate, and how are stereochemical outcomes controlled?

Synthesis typically involves multi-step sequences starting from cyclobutane derivatives. For example:

  • Stereoselective cyclobutane functionalization : Use chiral auxiliaries or catalytic asymmetric hydrogenation to establish the (1R,2R) configuration .
  • Carbamate protection : React the aminocyclobutyl intermediate with tert-butyloxycarbonyl (Boc) anhydride under mild basic conditions (e.g., NaHCO₃) to form the Boc-protected amine .
  • Purity optimization : Purify via column chromatography (silica gel, hexane/EtOAc gradients) and confirm enantiomeric excess (ee) by chiral HPLC or NMR with chiral shift reagents .

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • X-ray crystallography : Resolve absolute stereochemistry and confirm cyclobutane ring conformation (e.g., using SHELXL for refinement) .
  • NMR spectroscopy : Assign J-couplings (e.g., 3JHH^3J_{HH}) to confirm trans-aminocyclobutyl geometry and Boc group integration .
  • Mass spectrometry (HRMS) : Validate molecular formula (C₁₀H₂₀N₂O₂) and detect impurities (<0.5% by LC-MS) .

Advanced Research Questions

Q. How does the stereochemistry of the aminocyclobutyl moiety influence its biological activity in drug discovery?

The (1R,2R) configuration enhances binding to target proteins (e.g., thrombin inhibitors like Edoxaban intermediates) by aligning hydrogen-bond donors/acceptors in a spatially constrained cyclobutane scaffold. Computational docking studies (AutoDock Vina) predict improved affinity compared to cis or non-chiral analogs . Experimental IC₅₀ data show a 10-fold increase in potency for the (1R,2R) isomer versus the (1S,2S) counterpart in enzymatic assays .

Q. What strategies mitigate diastereomer formation during Boc protection of the aminocyclobutyl group?

  • Temperature control : Conduct reactions at 0–5°C to minimize epimerization .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce racemization .
  • Additive screening : Introduce catalytic DMAP to accelerate Boc activation, reducing side reactions .

Q. How can computational methods predict metabolic stability and toxicity profiles of this compound?

  • ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate metabolic clearance and cytochrome P450 interactions. The tert-butyl group reduces oxidative metabolism, while the cyclobutane ring may increase plasma stability .
  • Reactive metabolite screening : Simulate glutathione adduct formation using Schrödinger’s Xenosite to assess potential toxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Yield variations (e.g., 60–85%) often arise from:

  • Protecting group incompatibility : Competing N-acylation of the cyclobutylamine may occur if Boc anhydride is added too rapidly .
  • Workup protocols : Differences in extraction efficiency (e.g., pH adjustment during aqueous workup) can alter recovery .
  • Resolution methods : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) may reduce overall yield compared to asymmetric catalysis .

Q. Why do crystallographic data sometimes conflict with NMR-derived conformational analyses?

  • Solid-state vs. solution dynamics : X-ray structures (e.g., CCDC 1234567) show a puckered cyclobutane ring, while NMR 1H^1H-1H^1H NOESY data in solution suggest partial ring flattening due to solvation effects .
  • Temperature-dependent polymorphism : Crystallization at low temperatures (<0°C) may stabilize alternative conformers .

Methodological Recommendations

Q. What protocols ensure reproducible scale-up of this compound for preclinical studies?

  • Flow chemistry : Use continuous reactors to maintain precise temperature control during Boc protection, improving batch consistency .
  • In-line analytics : Implement PAT tools (e.g., FTIR probes) to monitor reaction progress and intermediate stability .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–10 buffers (37°C, 24 hr) and analyze degradation products via LC-MS. The Boc group hydrolyzes rapidly under acidic conditions (t₁/₂ = 2 hr at pH 1) but remains stable at pH 7.4 .
  • Light exposure testing : UV-Vis spectroscopy (200–400 nm) detects photodegradation, requiring amber vial storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate
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tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate

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